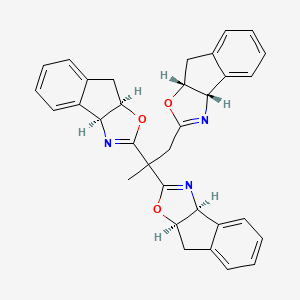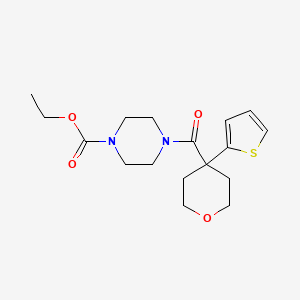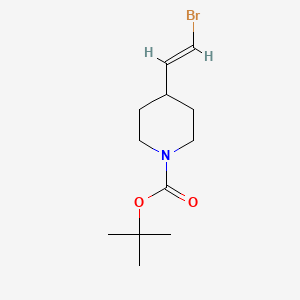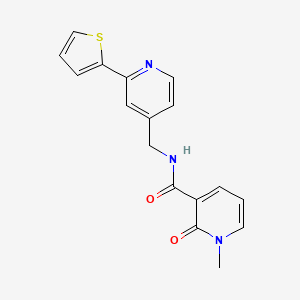
2-Chloro-6-ethyl-N-(4-methoxybutyl)-N-methylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-ethyl-N-(4-methoxybutyl)-N-methylpyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CEMB and is synthesized through a specific method that involves several steps. The purpose of
作用机制
The mechanism of action of CEMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. Specifically, CEMB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Additionally, CEMB has been shown to inhibit the activity of certain proteins that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
CEMB has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation in the body, which can help to alleviate pain and swelling. Additionally, CEMB has been shown to inhibit the growth of cancer cells and induce cell death in certain types of cancer. CEMB has also been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using CEMB in lab experiments is that it is a highly specific inhibitor of COX-2, which can help to reduce the risk of off-target effects. Additionally, CEMB has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using CEMB in lab experiments is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
未来方向
There are several future directions for research on CEMB. One area of interest is the potential use of CEMB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of CEMB and its potential therapeutic applications. Finally, additional studies are needed to optimize the synthesis method of CEMB to increase its availability for research purposes.
Conclusion
In conclusion, CEMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a specific method and has been extensively studied for its anti-inflammatory, anticancer, and neuroprotective properties. CEMB has been shown to have several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on CEMB, including its potential use in the treatment of neurodegenerative diseases and the optimization of its synthesis method.
合成方法
The synthesis of CEMB involves several steps, including the reaction of 2-chloronicotinic acid with ethylamine, followed by the reaction of the resulting compound with 4-methoxybutylamine. The final step involves the reaction of the intermediate with methyl isocyanate to form CEMB. The synthesis method of CEMB has been optimized to produce high yields of the compound with high purity.
科学研究应用
CEMB has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. In scientific research, CEMB has been used as a tool for studying the mechanisms of cancer cell growth and the effects of inflammation on the body. Additionally, CEMB has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-chloro-6-ethyl-N-(4-methoxybutyl)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-4-12-9-11(10-13(15)16-12)14(18)17(2)7-5-6-8-19-3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBRRBXLLVCUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)N(C)CCCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

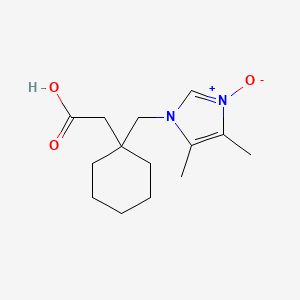
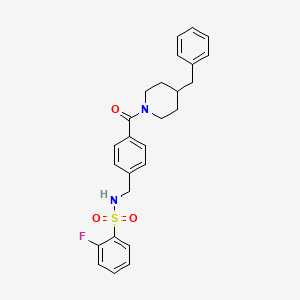
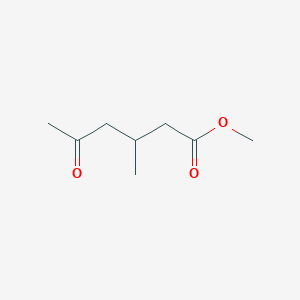
![N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2870966.png)

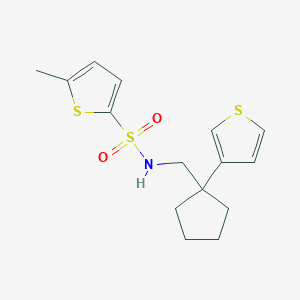
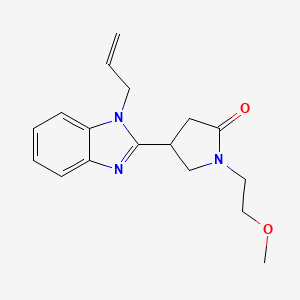

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoate](/img/structure/B2870974.png)
![N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870975.png)
